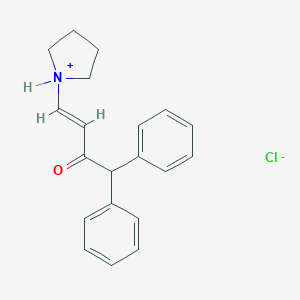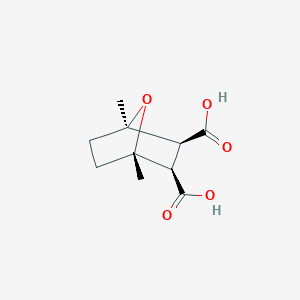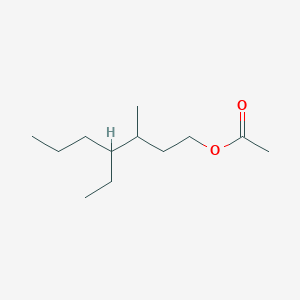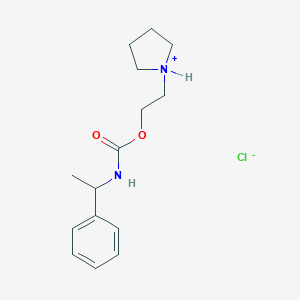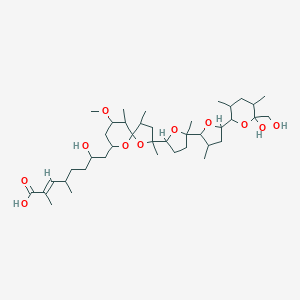
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of MCL-1, which is an anti-apoptotic protein that is overexpressed in many types of cancer cells.
科学的研究の応用
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic function of this compound. This compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and has shown promising results in preclinical studies.
作用機序
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor works by binding to the BH3-binding groove of this compound, which is a critical site for its anti-apoptotic function. This binding prevents the interaction of this compound with pro-apoptotic proteins, such as BAK and BIM, leading to the activation of the apoptotic pathway and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as ABT-737 and ABT-263, which target other anti-apoptotic proteins. In addition, this compound inhibitor has been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One of the major advantages of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor is its specificity for this compound, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the development of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor. One direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. Furthermore, the combination of this compound inhibitor with other chemotherapeutic agents may enhance its therapeutic potential in cancer therapy. Finally, the development of this compound inhibitor as a targeted therapy for specific types of cancer, such as leukemia and lymphoma, is an area of active research.
合成法
The synthesis of 4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate inhibitor involves the reaction of 4-bromo-2'-chlorobiphenyl with 4-methylpiperazine in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the acetoxymethyl derivative. Finally, the maleic acid salt of the compound is obtained by reacting the acetoxymethyl derivative with maleic acid in ethanol.
特性
CAS番号 |
109523-90-2 |
|---|---|
分子式 |
C28H31ClN2O10 |
分子量 |
591 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C20H23ClN2O2.2C4H4O4/c1-22-10-12-23(13-11-22)14-20(24)25-15-16-6-8-17(9-7-16)18-4-2-3-5-19(18)21;2*5-3(6)1-2-4(7)8/h2-9H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
TXRGUYWDTUOMMG-LVEZLNDCSA-N |
異性体SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
同義語 |
4-((4-Methyl-1-piperazinyl)acetoxymethyl)-2'-chlorobiphenyl dihydrogen maleate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)


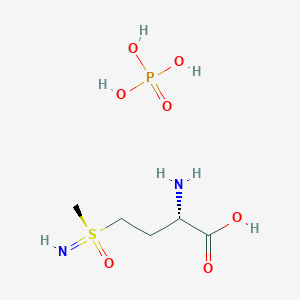


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)


